

# AWT020: A Comparative Analysis of a Novel PD-1-Targeted IL-2 Variant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AWT020, a novel anti-PD-1/IL-2 fusion protein, with other engineered IL-2 variants, namely bempegaldesleukin and THOR-707 (SAR444245). The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the evolving landscape of IL-2-based cancer immunotherapies.

# **Executive Summary**

Interleukin-2 (IL-2) is a potent cytokine that stimulates the proliferation and activation of T cells and Natural Killer (NK) cells, making it an attractive agent for cancer immunotherapy. However, its clinical use has been hampered by severe toxicities and the simultaneous activation of immunosuppressive regulatory T cells (Tregs). AWT020, bempegaldesleukin, and THOR-707 are next-generation IL-2 variants designed to overcome these limitations by preferentially activating anti-tumor immune cells while minimizing off-target effects.

- AWT020 is a bifunctional fusion protein comprising an anti-PD-1 antibody and an engineered IL-2 mutein. This design aims to selectively deliver the IL-2 signal to PD-1-expressing tumorinfiltrating lymphocytes (TILs), thereby concentrating its activity within the tumor microenvironment.[1][2][3]
- Bempegaldesleukin is a prodrug of a PEGylated IL-2 that has reduced binding affinity for the high-affinity IL-2 receptor alpha chain (CD25), which is constitutively expressed on Tregs.



This modification is intended to bias its activity towards CD8+ T cells and NK cells, which primarily express the intermediate-affinity IL-2 receptor.[4][5]

• THOR-707 (SAR444245) is a PEGylated IL-2 variant with a site-specific modification that blocks its interaction with CD25. This "not-alpha" design is aimed at selectively expanding CD8+ T cells and NK cells without stimulating Tregs.[6][7]

This guide will delve into a comparative analysis of their mechanisms of action, preclinical efficacy, and available clinical data.

# **Mechanism of Action and Signaling Pathway**

The primary distinction between these IL-2 variants lies in their strategy to achieve selective activation of effector immune cells over regulatory T cells.

AWT020 employs a tumor-targeting strategy. By fusing a modified IL-2 to an anti-PD-1 antibody, AWT020 is designed to accumulate in the tumor microenvironment where PD-1 is highly expressed on activated T cells. The engineered IL-2 component has attenuated affinity for the IL-2 receptor beta and gamma chains (IL-2Rβγ), further ensuring that its activity is concentrated on PD-1 positive cells.[1][2][3] This dual mechanism of PD-1 blockade and targeted IL-2 signaling is intended to synergistically enhance the anti-tumor immune response directly at the site of the tumor.[1][2]

Bempegaldesleukin and THOR-707 utilize a receptor-binding modification approach. Both are engineered to reduce their affinity for the CD25 subunit of the IL-2 receptor. Since Tregs constitutively express high levels of CD25, this modification is designed to prevent their activation and expansion.[4][5][6][7] They are intended to preferentially signal through the IL-2Rβγ complex, which is predominantly expressed on CD8+ T cells and NK cells, thereby skewing the immune response towards an anti-tumor phenotype.[4][5][6][7]

Below is a diagram illustrating the distinct signaling pathways.





Click to download full resolution via product page

Caption: Simplified signaling pathways of AWT020, Bempegaldesleukin, and THOR-707.

# **Preclinical Performance Comparison**



Direct comparative preclinical studies are not publicly available. The following tables summarize data from separate studies to provide an indirect comparison of the anti-tumor activity and effects on immune cell populations.

Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| IL-2 Variant          | Mouse Model            | Dosing<br>Regimen         | Outcome                                                   | Citation |
|-----------------------|------------------------|---------------------------|-----------------------------------------------------------|----------|
| mAWT020               | MC38 (colon)           | 0.3 mg/kg, single<br>dose | 100% Complete<br>Response                                 | [8]      |
| mAWT020               | CT26 (colon)           | 1 mg/kg, biw              | 70% Complete<br>Response                                  | [8]      |
| mAWT020               | EMT6 (breast)          | 0.3 & 1 mg/kg             | Significant tumor growth suppression                      | [1]      |
| Bempegaldesleu<br>kin | DLM8<br>(osteosarcoma) | Not specified             | 96% Tumor Growth Inhibition (with anti-CTLA- 4)           | [9]      |
| Bempegaldesleu<br>kin | 4T1 (breast)           | Not specified             | Significantly<br>slowed tumor<br>progression (with<br>RT) | [10]     |
| THOR-707              | B16F10<br>(melanoma)   | Not specified             | Dose-dependent reduction of tumor growth                  | [11]     |

Table 2: In Vivo Effects on T Cell Populations



| IL-2 Variant      | Key Observation                                                                                                                          | Citation |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------|
| mAWT020           | Preferentially expands CD8+ T cells within tumors, with minimal effects on peripheral T and NK cells.                                    | [1][2]   |
| Bempegaldesleukin | Systemically expands anti-<br>tumor CD8+ T cells while<br>inducing Treg depletion in<br>tumor tissue but not in the<br>periphery.[5][12] | [5][12]  |
| THOR-707          | Induces expansion of peripheral and tumor-infiltrating NK and CD8+ T cells without increasing Tregs in tumors.                           | [13]     |

## **Clinical Data Overview**

The clinical development of these three IL-2 variants is at different stages. The following table summarizes the available clinical trial information.

Table 3: Summary of Clinical Trial Data



| IL-2 Variant          | Trial<br>Name/Identi<br>fier         | Phase | Cancer<br>Type(s)   | Key<br>Findings                                                                                       | Citation |
|-----------------------|--------------------------------------|-------|---------------------|-------------------------------------------------------------------------------------------------------|----------|
| AWT020                | NCT0609258<br>0                      | I     | Advanced<br>Cancers | Ongoing.                                                                                              | [1]      |
| Bempegaldes<br>leukin | PIVOT IO<br>001<br>(NCT036359<br>83) | III   | Melanoma            | Did not meet primary endpoints of ORR, PFS, and OS in combination with nivolumab.                     | [14]     |
| Bempegaldes<br>leukin | PIVOT-02<br>(NCT029830<br>45)        | 1/11  | Solid Tumors        | Showed encouraging clinical activity in combination with nivolumab.                                   | [15]     |
| THOR-707              | HAMMER<br>(NCT040096<br>81)          | I/II  | Solid Tumors        | Well-tolerated with observed partial responses as monotherapy and in combination with pembrolizum ab. | [16][17] |

# **Experimental Protocols**

Detailed experimental protocols are often proprietary. The following provides a general overview of the methodologies used in the preclinical evaluation of these IL-2 variants, based



on published literature.

### **STAT5** Phosphorylation Assay

This assay is crucial for determining the potency and cell-type selectivity of IL-2 variants.



Click to download full resolution via product page

Caption: General workflow for a STAT5 phosphorylation assay.



A detailed protocol for assessing IL-2-induced STAT5 phosphorylation in T cell subsets by flow cytometry has been published and can be adapted for the evaluation of IL-2 variants.[3][18][19] [20][21]

#### In Vivo Mouse Tumor Models

These models are essential for evaluating the anti-tumor efficacy and safety of IL-2 variants.





Click to download full resolution via product page

Caption: General workflow for an in vivo mouse tumor model study.

For specific details on cell lines, mouse strains, and treatment schedules used for AWT020, refer to the published preclinical studies.[1]

### Conclusion

AWT020, bempegaldesleukin, and THOR-707 represent distinct and innovative approaches to harnessing the therapeutic potential of IL-2 while mitigating its associated toxicities. AWT020's tumor-targeted delivery via an anti-PD-1 fusion protein offers a unique mechanism to concentrate IL-2 activity within the tumor microenvironment. In contrast, bempegaldesleukin and THOR-707 rely on modifications to the IL-2 molecule itself to bias receptor binding and preferentially activate effector T cells and NK cells.

Preclinical data for AWT020 demonstrates potent anti-tumor activity and a favorable safety profile. While the clinical development of AWT020 is in its early stages, the preclinical rationale is strong. The clinical journey of bempegaldesleukin has been more challenging, with a Phase III trial not meeting its primary endpoints, highlighting the complexities of translating preclinical findings to late-stage clinical success. THOR-707 has shown promising early clinical data with a good safety profile and signs of anti-tumor activity.

Further clinical investigation is required to fully elucidate the comparative efficacy and safety of these novel IL-2 variants. The data presented in this guide is intended to provide a foundational understanding for researchers and drug development professionals as they navigate this dynamic and promising area of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg
   Cells by Multiparameter Flow Cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immunooncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 5. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâ novel investigational IL-2 [sanofi.com]
- 7. Interim late-breaking clinical data validate not-alpha [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Bempegaldesleukin (BEMPEG; NKTR-214) efficacy as a single agent and in combination with checkpoint-inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg
   Cells by Multiparameter Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]



- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AWT020: A Comparative Analysis of a Novel PD-1-Targeted IL-2 Variant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#awt020-comparative-study-with-other-il-2-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com